molecular formula C17H13Cl2NO3 B11650466 propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate

propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate

Cat. No.: B11650466
M. Wt: 350.2 g/mol
InChI Key: JNFNKUBCHYDTRR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate is a chemical compound with a complex structure that includes a cyano group, a furan ring, and a dichlorophenyl group

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

propan-2-yl (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C17H13Cl2NO3/c1-10(2)22-17(21)12(9-20)7-13-4-6-16(23-13)11-3-5-14(18)15(19)8-11/h3-8,10H,1-2H3/b12-7+

InChI Key

JNFNKUBCHYDTRR-KPKJPENVSA-N

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate typically involves multiple steps, including the formation of the furan ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific properties of the compound.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated product.

Scientific Research Applications

Propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, which can be used in various chemical reactions and processes.

    Biology: Researchers study this compound for its potential biological activity, including its effects on different cell lines and organisms.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

    Industry: This compound is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate include other cyano and furan derivatives, such as:

  • Propan-2-yl 2,5-dihydroxybenzoate
  • Propan-2-yl 2-(2,6-dichlorophenyl)acetate

Uniqueness

What sets propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This makes it particularly valuable for certain applications, such as its potential use in developing new therapeutic agents or advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.